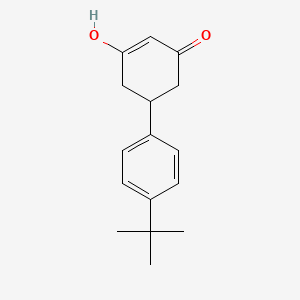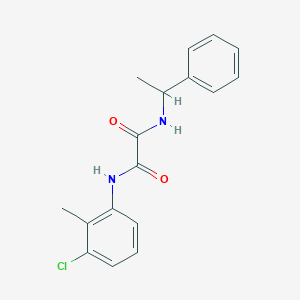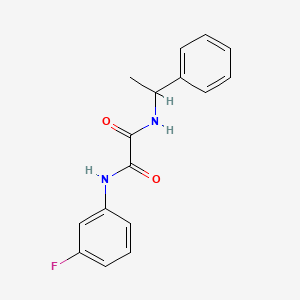
5-(4-tert-butylphenyl)-3-hydroxy-2-cyclohexen-1-one
Vue d'ensemble
Description
5-(4-tert-butylphenyl)-3-hydroxy-2-cyclohexen-1-one, commonly known as BHCH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHCH is a potent antioxidant and has been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of BHCH is not fully understood, but it is thought to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. BHCH has also been shown to modulate various signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
BHCH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the expression of inflammatory enzymes such as COX-2. BHCH has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BHCH in lab experiments is its potent antioxidant activity, which can help to protect cells from oxidative damage. BHCH is also relatively stable and can be easily dissolved in organic solvents such as DMSO. However, one limitation of using BHCH is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on BHCH. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BHCH has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the potential use of BHCH in combination with other drugs or therapies to enhance their effectiveness. Finally, further research is needed to fully understand the mechanism of action of BHCH and to identify other potential therapeutic applications.
Applications De Recherche Scientifique
BHCH has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used in various studies to investigate the underlying mechanisms of these effects. BHCH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-(4-tert-butylphenyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-7,10,12,17H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQLBGFSAKUQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983863.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide](/img/structure/B3983865.png)
![2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine](/img/structure/B3983868.png)
![methyl 2-hydroxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate dihydrochloride](/img/structure/B3983894.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-methyl-6-phenyl-1,2,4-triazin-5(4H)-one hydroiodide](/img/structure/B3983900.png)
![1-(3-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983909.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3983922.png)


![2-(4-methylphenyl)-5-(3-nitrophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983934.png)
![6-(2,5-dimethoxybenzylidene)-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3983936.png)
![1-[(2,4-dichlorophenoxy)acetyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983945.png)
![5-imino-2-methyl-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3983960.png)